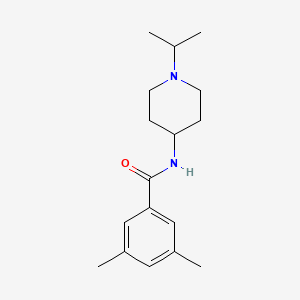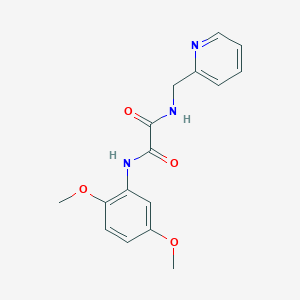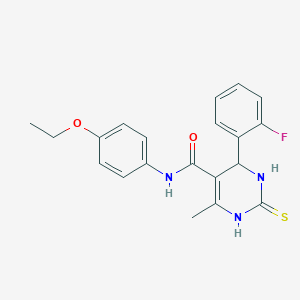![molecular formula C19H23ClN4O B4967563 2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
科学的研究の応用
2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. Some of the scientific research applications of this compound include:
1. Cancer Research: 2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential as a cancer treatment.
2. Neurological Disorders: 2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been found to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Inflammation: 2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has been found to have anti-inflammatory effects in animal models of inflammation.
作用機序
Further research is needed to fully understand the mechanism of action of this compound and its effects on specific enzymes and signaling pathways.
4. Optimization of
実験室実験の利点と制限
2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Potent Inhibitor: This compound is a potent inhibitor of CDK5 and AKT signaling pathways, making it a useful tool for studying these pathways.
2. Versatile: This compound has been found to have a variety of biochemical and physiological effects, making it useful for studying a range of biological processes.
Limitations:
1. Toxicity: This compound has been found to be toxic at high concentrations, which can limit its use in some experiments.
2. Lack of Specificity: This compound has been found to inhibit multiple enzymes and signaling pathways, which can make it difficult to determine the specific effects of the compound on a particular pathway.
将来の方向性
There are several future directions for research on 2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide. Some of these include:
1. Development of Novel Cancer Treatments: Further research is needed to determine the potential of this compound as a cancer treatment.
2. Neuroprotection: Further research is needed to determine the potential of this compound as a treatment for neurological disorders.
3.
合成法
Further research is needed to optimize the synthesis method for this compound to improve yield and reduce toxicity.
In conclusion, 2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. While there are limitations to its use in lab experiments, this compound shows promise for further research in the development of novel cancer treatments, neuroprotection, and the optimization of its synthesis method.
特性
IUPAC Name |
2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-17-7-2-1-6-16(17)19(25)22-18-8-11-21-24(18)15-9-12-23(13-10-15)14-4-3-5-14/h1-2,6-8,11,14-15H,3-5,9-10,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPIUWHFEYORGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)